molecular formula C14H19NNa2O14S B13817851 Chondroitin disaccharide delta-di-4S sodium salt

Chondroitin disaccharide delta-di-4S sodium salt

Cat. No.: B13817851
M. Wt: 503.3 g/mol
InChI Key: UHVREYBPAUXOJV-KHMUHUMZSA-L
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Description

Chondroitin disaccharide delta-di-4S sodium salt is a polysaccharide chain composed of alternating units of N-acetylgalactosamine and glucuronic acid. This compound is frequently attached to proteins to form proteoglycans, which are essential components of the extracellular matrix in connective tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chondroitin disaccharide delta-di-4S sodium salt can be synthesized through enzymatic hydrolysis of chondroitin sulfate. The process involves the use of specific enzymes such as unsaturated glucuronyl hydrolase, which cleaves the glycosidic bonds in chondroitin sulfate to produce the disaccharide units .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic hydrolysis to obtain the desired disaccharide. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Chondroitin disaccharide delta-di-4S sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original disaccharide. These derivatives can have different biological and chemical properties, making them useful for various applications .

Mechanism of Action

Chondroitin disaccharide delta-di-4S sodium salt exerts its effects by interacting with specific enzymes and proteins in the body. It acts as a substrate for enzymes like unsaturated glucuronyl hydrolase, which cleave the glycosidic bonds in the disaccharide. This interaction can influence various biological pathways, including those involved in the synthesis and degradation of proteoglycans .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chondroitin disaccharide delta-di-4S sodium salt is unique due to its specific sulfation pattern at the 4-position, which influences its interaction with enzymes and proteins. This specificity makes it particularly useful in studying the enzymatic processes involved in the metabolism of glycosaminoglycans .

Properties

Molecular Formula

C14H19NNa2O14S

Molecular Weight

503.3 g/mol

IUPAC Name

disodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-11(10(29-30(23,24)25)7(3-16)26-13(8)22)28-14-9(19)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10-,11+,13?,14?;;/m0../s1

InChI Key

UHVREYBPAUXOJV-KHMUHUMZSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])OC2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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